

# Spiradine F from Spiraea japonica: A Technical Overview for Drug Discovery Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Spiradine F

Cat. No.: B15591333

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An In-depth Guide to the Diterpene Alkaloid **Spiradine F**, its Biological Activity, and Therapeutic Potential

## Introduction

*Spiraea japonica*, commonly known as Japanese meadowsweet, is a deciduous shrub belonging to the Rosaceae family, native to Japan, China, and Korea.[1] For centuries, various parts of the plant have been utilized in traditional Chinese medicine for their diuretic, detoxifying, anti-inflammatory, and analgesic properties.[2] Phytochemical investigations into *Spiraea japonica* have revealed a rich and diverse array of secondary metabolites, with a particular prominence of atisine- and hetisine-type diterpene alkaloids.[3][4] Among these, **Spiradine F** has emerged as a significant constituent with noteworthy biological activity.[5]

This technical guide provides a comprehensive overview of **Spiradine F**, focusing on its antiplatelet aggregation properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathway associated with its mechanism of action.

## Chemical Structure and Properties

**Spiradine F** is a C<sub>20</sub>-diterpene alkaloid characterized by a complex polycyclic structure. While detailed spectroscopic data for the definitive structural elucidation of **Spiradine F** is not readily

available in the public domain, its general structure is known within the scientific community. The molecular formula for **Spiradine F** is C<sub>24</sub>H<sub>33</sub>NO<sub>4</sub>, with a molecular weight of 399.52 g/mol .[6]

Table 1: Physicochemical Properties of **Spiradine F**

Property	Value	Reference
CAS Number	21040-64-2	[6]
Molecular Formula	C <sub>24</sub> H <sub>33</sub> NO <sub>4</sub>	[6]
Molecular Weight	399.52	[6]
Class	Diterpene Alkaloid	[3]
Source	Spiraea japonica	[5]

## Biological Activity: Anti-Platelet Aggregation

The primary reported biological activity of **Spiradine F** and its derivatives is the inhibition of platelet aggregation.[7] Specifically, these compounds have been shown to be effective against platelet aggregation induced by the platelet-activating factor (PAF).[7] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[8] Its receptor (PAFR) is a G-protein coupled receptor found on the surface of platelets and other inflammatory cells.[8]

While specific quantitative data for the inhibitory activity of **Spiradine F** on PAF-induced platelet aggregation is not available in the reviewed literature, studies on closely related diterpene alkaloids from *Spiraea japonica* provide valuable insights into the potential potency of this class of compounds.

Table 2: Inhibitory Activity of Diterpene Alkaloids from *Spiraea japonica* on Platelet Aggregation

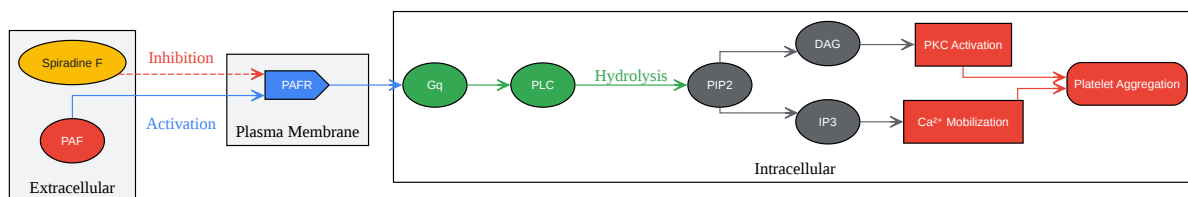
Compound	Inducer	IC50 (μM)	Source Organism	Reference
Spiramine A	PAF	6.7	Rabbit	[5]
Spiramine C1	PAF	30.5 ± 2.7	Rabbit	[7]
Spiramine C1	ADP	56.8 ± 8.4	Rabbit	[7]
Spiramine C1	Arachidonic Acid	29.9 ± 9.9	Rabbit	[7]

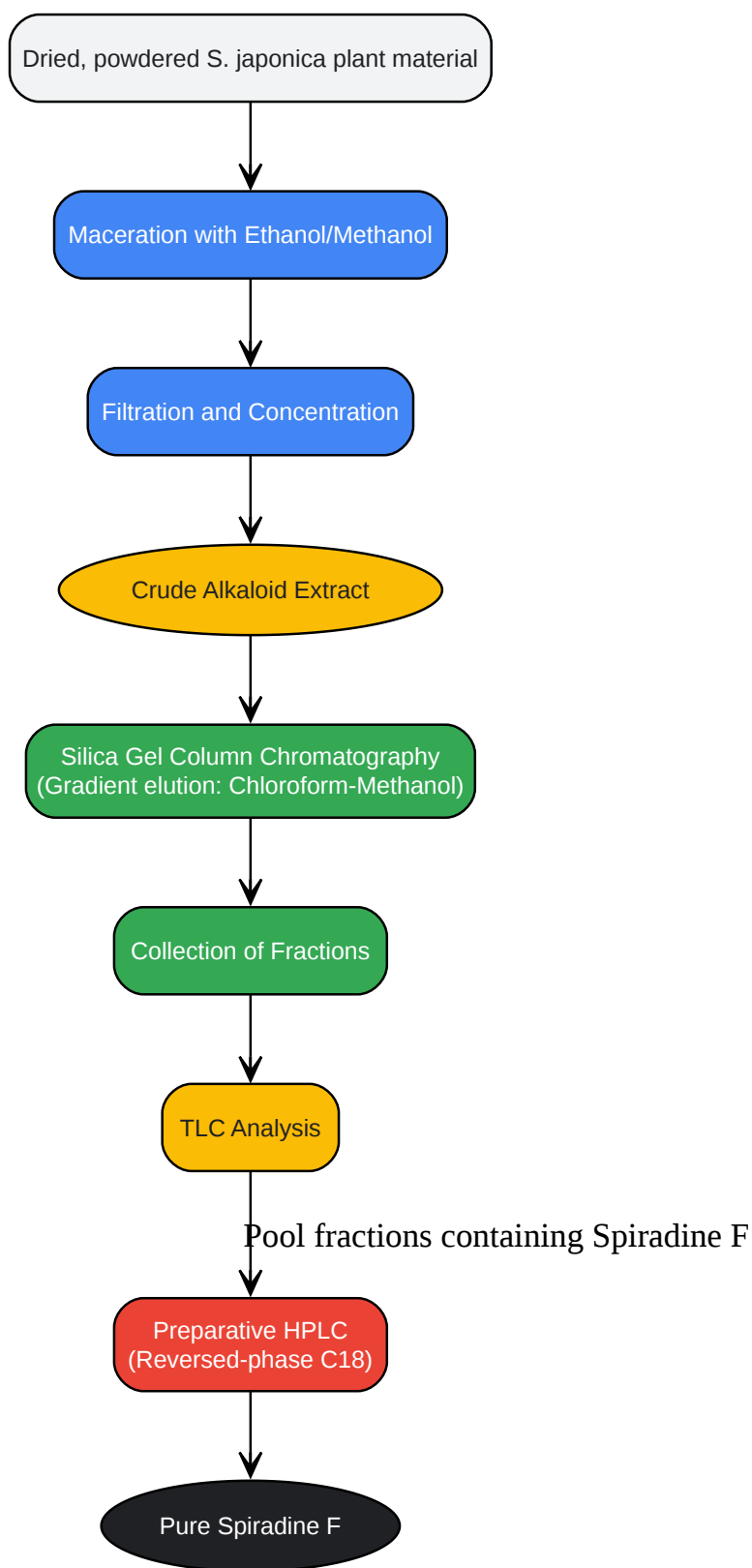
Note: IC50 value for **Spiradine F** is not available in the cited literature. The data for Spiramine A and C1 are presented for comparative purposes.

The available data suggests that diterpene alkaloids from *Spiraea japonica* can be potent inhibitors of platelet aggregation. The selective inhibition of PAF-induced aggregation by some of these alkaloids points towards a specific interaction with the PAF signaling pathway.[7]

## Mechanism of Action: Targeting the PAF Signaling Pathway

The anti-platelet aggregation activity of **Spiradine F** is believed to be mediated through the inhibition of the Platelet-Activating Factor (PAF) signaling pathway. The binding of PAF to its G-protein coupled receptor (PAFR) on the platelet membrane initiates a signaling cascade that leads to platelet activation and aggregation.





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- To cite this document: BenchChem. [Spiradine F from *Spiraea japonica*: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591333#spiradine-f-from-spiraea-japonica]

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